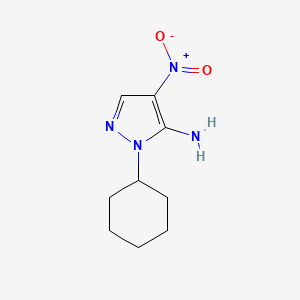

2-Cyclohexyl-4-nitropyrazol-3-amine

Description

BenchChem offers high-quality 2-Cyclohexyl-4-nitropyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexyl-4-nitropyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-4-nitropyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c10-9-8(13(14)15)6-11-12(9)7-4-2-1-3-5-7/h6-7H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQICHMKXWYTWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=C(C=N2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249516-65-1 | |

| Record name | 1-cyclohexyl-4-nitro-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Cyclohexyl-4-nitropyrazol-3-amine: A Comprehensive Technical Guide on Chemical Properties, Reactivity, and Drug Discovery Applications

Executive Summary

The strategic design of small-molecule therapeutics heavily relies on privileged heterocyclic scaffolds. Among these, 2-cyclohexyl-4-nitropyrazol-3-amine (systematically known as 1-cyclohexyl-4-nitro-1H-pyrazol-5-amine) emerges as a highly versatile and valuable building block[1],[2]. This whitepaper dissects its physicochemical profile, intrinsic reactivity, and synthetic utility, providing researchers and drug development professionals with an authoritative guide to leveraging this compound in targeted drug discovery, particularly in the synthesis of kinase inhibitors and antiviral agents.

Structural and Physicochemical Profiling

The architecture of 2-cyclohexyl-4-nitropyrazol-3-amine is characterized by a "push-pull" electronic distribution. The electron-donating primary amine at the C5 position is conjugated with the strongly electron-withdrawing nitro group at C4. This resonance stabilization significantly dampens the nucleophilicity of the amine while increasing the thermal stability of the molecule[3]. Furthermore, the N1-cyclohexyl substitution imparts substantial lipophilicity, a critical parameter for enhancing cellular permeability (LogP) in downstream active pharmaceutical ingredients (APIs).

Core Physicochemical Data

| Property | Value |

| Chemical Name | 2-Cyclohexyl-4-nitropyrazol-3-amine |

| IUPAC / Synonym | 1-cyclohexyl-4-nitro-1H-pyrazol-5-amine |

| CAS Registry Number | 1249516-65-1 |

| Molecular Formula | C9H14N4O2 |

| Molecular Weight | 210.23 g/mol |

| SMILES | Nc1c([O-])cnn1C1CCCCC1 |

| InChIKey | XQICHMKXWYTWJC-UHFFFAOYSA-N |

| Topological Polar Surface Area (TPSA) | ~88.8 Ų (Predicted) |

Mechanistic Reactivity: The Gateway to Fused Heterocycles

The primary utility of 4-nitropyrazol-5-amines lies in their capacity to serve as precursors for pyrazole-4,5-diamines. The nitro group acts as a masked amine. Because the C5-amine is rendered poorly nucleophilic by the adjacent nitro group, direct functionalization is challenging. However, upon reduction, the resulting vicinal diamine becomes a potent bis-nucleophile. This diamine is primed for cyclocondensation reactions to form pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines—scaffolds that are ubiquitous in ATP-competitive kinase inhibitor design[4].

Experimental Workflows: Synthesis and Transformation

As a Senior Application Scientist, it is critical to ensure that every synthetic step is not merely a recipe, but a logically sound, self-validating system.

Protocol 1: Cyclocondensation to Form the Pyrazole Core

-

Objective: Synthesize 2-cyclohexyl-4-nitropyrazol-3-amine from raw precursors.

-

Step 1 (Setup): Suspend cyclohexylhydrazine hydrochloride (1.0 eq) and (E)-2-cyano-3-ethoxy-2-nitroacrylamide (1.0 eq) in anhydrous ethanol. Add triethylamine (1.2 eq) dropwise. Reflux the mixture for 4 hours.

-

Causality: Ethanol is chosen as a protic solvent to facilitate the initial nucleophilic attack of the hydrazine on the enol ether, followed by intramolecular cyclization. Triethylamine is essential to neutralize the hydrochloride salt, liberating the free, nucleophilic hydrazine.

-

Self-Validation (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting enol ether typically has a high Rf, while the highly polar nitro-amine product will have a lower Rf. The formation of a yellow precipitate upon cooling self-indicates successful cyclization, as the extended conjugation of the nitropyrazole core absorbs in the visible spectrum. Confirm intermediate mass via LC-MS (ESI+): expected base peak at m/z 211.2 [M+H]+.

-

Step 2 (Workup): Cool to 0°C, filter the yellow precipitate, wash with cold ethanol, and dry under vacuum.

Protocol 2: Catalytic Hydrogenation to Pyrazole-4,5-diamine

-

Objective: Reduce the C4-nitro group to yield 1-cyclohexyl-1H-pyrazole-4,5-diamine.

-

Step 1 (Setup): Dissolve 2-cyclohexyl-4-nitropyrazol-3-amine in methanol. Carefully add 10% Palladium on carbon (Pd/C) (0.1 eq by weight) under an inert argon atmosphere. Purge the vessel and introduce H2 gas (balloon, 1 atm). Stir at room temperature for 12 hours.

-

Causality: Catalytic hydrogenation using Pd/C is explicitly selected over dissolving metal reductions (e.g., Fe/HCl or SnCl2). Harsh acidic conditions can lead to the hydrolytic cleavage of the delicate pyrazole ring, and heavy metal contaminants frequently interfere with downstream biological kinase assays[3]. Methanol solubilizes the nitro precursor while allowing the highly polar diamine to remain in solution.

-

Self-Validation (IPC): The reaction is visually self-indicating; the yellow nitro precursor solution turns colorless upon complete reduction to the diamine. Validate via LC-MS (ESI+): expected m/z 181.2 [M+H]+. Orthogonal validation via FTIR will show the complete disappearance of the asymmetric and symmetric NO2 stretching bands (~1530 and ~1350 cm⁻¹).

-

Step 2 (Workup): Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Causality: Celite prevents fine, sub-micron catalyst particles from passing through the frit, ensuring a high-purity diamine product critical for subsequent cyclization steps. Concentrate the filtrate in vacuo.

Caption: Synthetic workflow from precursors to fused pyrazolo[3,4-d]pyrimidine scaffolds.

Applications in Targeted Therapeutics

Oncology: Kinase Inhibition

Derivatives of 4-nitropyrazol-5-amines are foundational in synthesizing inhibitors for Pim kinases (Pim-1, Pim-2, Pim-3), which are heavily implicated in the survival and proliferation of various hematological malignancies and solid tumors[4]. When the pyrazole-4,5-diamine is cyclized into a pyrazolo-carboxamide or pyrazolo-pyrimidine, the resulting rigid, planar core acts as an ATP-competitive inhibitor. The N-cyclohexyl group is not merely structural; it is strategically positioned to occupy the hydrophobic pocket adjacent to the ATP-binding site, while the heterocyclic nitrogens engage the kinase hinge region via critical hydrogen bonds.

Caption: Mechanism of action for pyrazole-derived Pim kinase inhibitors in oncology.

Antiviral Development: SARS-CoV-2

Beyond oncology, the pyrazole-amine scaffold has gained traction in antiviral research. Recent fragment-based drug discovery (FBDD) campaigns have identified 4-nitro-1H-pyrazol-5-amine derivatives as valuable fragments for targeting the SARS-CoV-2 main protease (Mpro)[5]. The unique polar surface area provided by the adjacent nitro and amine groups allows for extensive, highly specific hydrogen-bonding networks within the catalytic dyad (Cys145/His41) of the protease, serving as an excellent starting point for hit-to-lead optimization.

References

-

MolAid : 1-cyclohexyl-4-nitro-1H-pyrazol-5-amine Properties and Characterization. URL:[Link]

-

Chemsrc : 1249516-65-1 2-Cyclohexyl-4-nitropyrazol-3-amine CAS Database. URL:[Link]

-

BRENDA Enzyme Database : Information on EC 3.4.22.69 - SARS coronavirus main proteinase. URL:[Link]

- Google Patents (US8436001B2): Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (Pim Kinase Inhibitors).

Sources

- 1. 1-cyclohexyl-4-nitro-1H-pyrazol-5-amine - CAS号 1249516-65-1 - 摩熵化学 [molaid.com]

- 2. 1249516-65-1_2-Cyclohexyl-4-nitropyrazol-3-amineCAS号:1249516-65-1_2-Cyclohexyl-4-nitropyrazol-3-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]

- 5. Information on EC 3.4.22.69 - SARS coronavirus main proteinase - BRENDA Enzyme Database [brenda-enzymes.org]

A Technical Guide to Determining the Solubility Profile of 2-Cyclohexyl-4-nitropyrazol-3-amine for Pharmaceutical Development

Abstract

Solubility is a critical physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. For novel chemical entities such as 2-Cyclohexyl-4-nitropyrazol-3-amine, a thorough understanding of its solubility in various aqueous and organic media is paramount for guiding formulation development, predicting in vivo behavior, and ensuring the selection of viable candidates. This technical guide provides a comprehensive framework for characterizing the solubility of this compound. It details the underlying scientific principles, provides validated, step-by-step protocols for both thermodynamic and kinetic solubility assays, and outlines a rationale for solvent selection. The methodologies are grounded in established pharmaceutical science and adhere to principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from laboratory bench to approved therapeutic is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility is a cornerstone of "drug-likeness." A compound must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[5] Therefore, early and accurate assessment of solubility is not merely a data-gathering exercise; it is a critical decision-making tool that influences lead optimization, formulation strategy, and ultimately, the clinical success of a drug candidate.[6]

The compound in focus, 2-Cyclohexyl-4-nitropyrazol-3-amine, presents an interesting structural mosaic. Its molecular architecture includes:

-

A cyclohexyl group , which is bulky and lipophilic, tending to decrease aqueous solubility.

-

A nitropyrazole core , a heterocyclic system containing polar nitrogen atoms and an electron-withdrawing nitro group, which may contribute to hydrogen bonding and polarity.

-

An amine group , which is basic and capable of protonation, suggesting a pH-dependent solubility profile.[7]

This combination of lipophilic and polar functional groups necessitates a systematic and multi-faceted approach to solubility characterization. This guide provides the technical protocols and scientific rationale to build a robust solubility profile for this and similar NCEs.

Theoretical Foundation & Predictive Analysis

Before embarking on experimental work, a theoretical analysis of the molecule's structure can provide valuable predictions about its solubility behavior.

Structural Analysis and Physicochemical Predictions

-

Lipophilicity (logP): The presence of the cyclohexyl ring is expected to confer significant lipophilicity, likely resulting in a positive logP value. This suggests that the compound will favor dissolution in non-polar, organic solvents over aqueous media.

-

Ionization (pKa): The 3-amine group on the pyrazole ring is basic. Its pKa value will determine the pH at which the molecule transitions between its neutral and protonated (charged) forms. According to the Henderson-Hasselbalch equation, the solubility of a basic compound increases as the pH of the medium drops below its pKa, due to the formation of the more soluble cationic species.[8][9][10][11]

-

Hydrogen Bonding: The amine (-NH2) and nitro (-NO2) groups, along with the pyrazole ring nitrogens, can act as hydrogen bond acceptors and/or donors. This capability is crucial for interactions with protic solvents like water and alcohols.[12]

Based on these features, we can hypothesize that 2-Cyclohexyl-4-nitropyrazol-3-amine will exhibit low intrinsic solubility in neutral water, with solubility increasing in acidic pH and in polar organic solvents.

Experimental Methodologies for Solubility Determination

A comprehensive solubility assessment requires distinguishing between two key parameters: thermodynamic and kinetic solubility.

-

Thermodynamic (Equilibrium) Solubility: This is the true equilibrium concentration of a compound in a saturated solution, where the solid and dissolved forms are in equilibrium.[13][14] It is the gold-standard measurement, crucial for late-stage development and formulation. The most reliable method for its determination is the shake-flask method .[13][14][15]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (typically DMSO) into an aqueous buffer. It reflects the compound's propensity to precipitate under non-equilibrium conditions and is often used for high-throughput screening in early discovery.[6][16][17][18]

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol is the definitive method for determining the equilibrium solubility and is essential for establishing a baseline for formulation work.[13][14]

Objective: To determine the maximum concentration of 2-Cyclohexyl-4-nitropyrazol-3-amine that can be dissolved in a given solvent at equilibrium.

Materials:

-

Crystalline solid of 2-Cyclohexyl-4-nitropyrazol-3-amine

-

Selected solvents (See Section 4)

-

Glass vials with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C or 37°C)

-

Syringe filters (0.22 µm, PVDF or other low-binding material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[14]

-

Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[5][6][17] Periodic sampling (e.g., at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method against a standard curve.

dot

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility via Turbidimetry

This high-throughput method is ideal for early discovery phases to quickly rank compounds based on their precipitation risk.[16][18]

Objective: To measure the concentration at which 2-Cyclohexyl-4-nitropyrazol-3-amine begins to precipitate when added from a DMSO stock solution into an aqueous buffer.

Materials:

-

10 mM stock solution of the compound in DMSO

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microplates (clear bottom)

-

Plate reader with turbidimetric or nephelometric measurement capability (e.g., measuring absorbance at 620 nm)[18]

-

Multichannel pipettes

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound, typically 10 mM in 100% DMSO.

-

Plate Setup: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Buffer Addition: Rapidly add the aqueous buffer to each well, typically diluting the DMSO stock 1:50 or 1:100 to achieve the final test concentrations.[18] The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[16][18]

-

Measurement: Measure the turbidity (light scattering or absorbance) in each well using a plate reader. The concentration at which the turbidity signal significantly rises above the baseline (DMSO-only controls) is determined as the kinetic solubility.

dot

Caption: Decision workflow for kinetic solubility analysis.

Rational Solvent Selection

The choice of solvents is critical for building a comprehensive and relevant solubility profile. The selection should span a range of polarities and physiological relevance.[19][20][21]

Recommended Solvent Panel:

-

Aqueous Buffers:

-

pH 1.2 (Simulated Gastric Fluid, SGF): Mimics the acidic environment of the stomach.

-

pH 4.5 Acetate Buffer: Represents the transition zone of the upper small intestine.

-

pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, FaSSIF): Simulates the fasted state in the small intestine, the primary site for drug absorption.[22][23][24]

-

pH 7.4 Phosphate-Buffered Saline (PBS): Represents physiological pH and is a standard for many in vitro assays.

-

-

Biorelevant Media:

-

Fasted State Simulated Intestinal Fluid (FaSSIF): Contains bile salts and lecithin to mimic the fasted intestine. This is crucial for poorly soluble drugs whose absorption may be influenced by micellar solubilization.[23][24][25]

-

Fed State Simulated Intestinal Fluid (FeSSIF): Contains higher concentrations of bile salts and lipids, simulating conditions after a meal.[22][24] This is important for assessing potential food effects on absorption.

-

-

Organic and Co-solvents:

-

Ethanol, Propylene Glycol, PEG 400: Common pharmaceutical co-solvents used in liquid formulations to enhance solubility.[26]

-

Acetonitrile (ACN), Methanol (MeOH): Common solvents used in analysis and purification.

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of compounds, often used for preparing stock solutions.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison across different conditions.

Table 1: Illustrative Solubility Profile for 2-Cyclohexyl-4-nitropyrazol-3-amine

| Solvent/Medium | Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| pH 1.2 Buffer (SGF) | Thermodynamic | 25 | 150.5 | 674.5 |

| pH 4.5 Acetate Buffer | Thermodynamic | 25 | 45.2 | 202.6 |

| pH 6.8 Buffer (FaSSIF) | Thermodynamic | 37 | 5.8 | 26.0 |

| pH 7.4 Buffer (PBS) | Thermodynamic | 37 | 2.1 | 9.4 |

| pH 7.4 Buffer (PBS) | Kinetic | 25 | 15.6 | 69.9 |

| Water | Thermodynamic | 25 | 1.9 | 8.5 |

| FaSSIF (Fasted State) | Thermodynamic | 37 | 12.3 | 55.1 |

| FeSSIF (Fed State) | Thermodynamic | 37 | 48.9 | 219.1 |

| Ethanol | Thermodynamic | 25 | >1000 | >4480 |

| DMSO | Thermodynamic | 25 | >10000 | >44800 |

Note: Data are illustrative and intended for exemplary purposes.

Interpretation of Results:

-

pH-Dependent Solubility: The illustrative data show significantly higher solubility at pH 1.2, confirming the basic nature of the amine group and its protonation in acidic environments. The sharp drop in solubility as pH increases toward neutral is a classic profile for a basic compound.

-

Biorelevant Media Impact: The increased solubility in FaSSIF and especially FeSSIF compared to the simple pH 6.8 buffer suggests that the compound's solubility is enhanced by the presence of bile salts and lipids. This indicates a potential positive food effect on oral absorption.[24]

-

Kinetic vs. Thermodynamic: The kinetic solubility (15.6 µg/mL) is higher than the thermodynamic solubility (2.1 µg/mL) at pH 7.4. This is a common finding, as kinetic measurements can reflect a supersaturated state before precipitation occurs.[14]

-

Organic Solvents: High solubility in ethanol and DMSO indicates that formulation strategies using co-solvents or amorphous solid dispersions could be viable approaches to overcome the low aqueous solubility.[27]

Conclusion and Strategic Implications

The comprehensive solubility profiling of 2-Cyclohexyl-4-nitropyrazol-3-amine, as outlined in this guide, provides actionable intelligence for drug development teams. The anticipated low intrinsic aqueous solubility, coupled with its pH-dependent nature and potential for micellar solubilization, classifies it as a challenging but manageable compound. The experimental data generated through these protocols will directly inform critical decisions regarding formulation development, enabling technologies (e.g., salt formation, amorphous dispersions, lipid-based formulations), and the design of preclinical and clinical studies. Adherence to these rigorous, scientifically grounded methodologies ensures the generation of high-quality, reliable data, thereby de-risking the development pathway and maximizing the potential for success.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. Available from: [Link]

-

Loftsson T, et al. Comparison of the Solubility and Dissolution of Drugs in Fasted-State Biorelevant Media (FaSSIF and FaSSIF-V2). Dissolution Technologies. Available from: [Link]

-

Pharma Lesson. Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Available from: [Link]

-

CovalX. ICH Q6B Analysis Services - Biophysical Testing. Available from: [Link]

-

GeneOnline News. ICH Q6B Guideline Establishes Framework for Analytical Characterization of Biopharmaceuticals. Available from: [Link]

-

AIChE. Method for Prediction of Pharmaceutical Solubility for Solvent Selection. Available from: [Link]

-

Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Available from: [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Thermodynamic solubility. Available from: [Link]

-

ResearchGate. Solvent selection for pharmaceuticals. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

National Center for Advancing Translational Sciences (NCATS). Aqueous Kinetic Solubility. Available from: [Link]

-

Defense Technical Information Center (DTIC). Solubility Report of 1-Nitropyrazole (1-NP). Available from: [Link]

-

Interchim. Dissolution and solubility test. Available from: [Link]

-

Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]

-

PubMed. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Available from: [Link]

-

ACS Publications. Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Available from: [Link]

-

PMC. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). Available from: [Link]

-

ResearchGate. Nitropyrazoles (review). Available from: [Link]

-

ResearchGate. Synethsis and characterization of 3-nitropyrazole and its salts. Available from: [Link]

-

DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. Available from: [Link]

-

IAPC Journals. Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available from: [Link]

-

Chinese Pharmaceutical Association. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available from: [Link]

-

Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

-

IAPC Journals. Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. Available from: [Link]

-

MasterControl. ICH Q6 Guidelines. Available from: [Link]

-

Chemaxon. Theory of aqueous solubility prediction. Available from: [Link]

-

ACS Publications. Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. Available from: [Link]

-

Contract Pharma. Optimizing Drug Solubility. Available from: [Link]

-

Amofor. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. Available from: [Link]

-

ResearchGate. Nitropyrazoles. Available from: [Link]

-

Keynotive. Mastering Biopharmaceutical Analytical Characterization with ICH Q6B. Available from: [Link]

-

Amines and Heterocycles. Available from: [Link]

-

IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Available from: [Link]

-

Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. Available from: [Link]

-

PubChem. 5-(2-Cyclohexyl-ethyl)-4-nitro-2H-pyrazol-3-ylamine. Available from: [Link]

-

PubChem. 2-Cyclohexyl-4-nitrophenol. Available from: [Link]

Sources

- 1. covalx.com [covalx.com]

- 2. geneonline.com [geneonline.com]

- 3. dsdpanalytics.com [dsdpanalytics.com]

- 4. mastercontrol.com [mastercontrol.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 11. Theory of aqueous solubility prediction - Documentation [docs.chemaxon.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 14. scispace.com [scispace.com]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. enamine.net [enamine.net]

- 18. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 19. Method for Prediction of Pharmaceutical Solubility for Solvent Selection | AIChE [aiche.org]

- 20. researchgate.net [researchgate.net]

- 21. contractpharma.com [contractpharma.com]

- 22. biorelevant.com [biorelevant.com]

- 23. dissolutiontech.com [dissolutiontech.com]

- 24. pharmalesson.com [pharmalesson.com]

- 25. biorelevant.com [biorelevant.com]

- 26. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

Thermodynamic Profiling of 2-Cyclohexyl-4-nitropyrazol-3-amine: A Comprehensive Technical Guide

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals.

As a Senior Application Scientist, I approach the thermodynamic characterization of active pharmaceutical ingredients (APIs) not merely as a data-collection exercise, but as a mechanistic deconstruction of the molecule's solid and solution-state behavior. The compound 2-Cyclohexyl-4-nitropyrazol-3-amine (CAS 1249516-65-1) presents a fascinating thermodynamic profile due to its unique structural dichotomies. The highly lipophilic cyclohexyl ring drives hydrophobic interactions, while the adjacent nitro ( −NO2 ) and amine ( −NH2 ) groups on the pyrazole core engage in intense "push-pull" electronic effects and form robust intra- and intermolecular hydrogen bond networks[1][2].

This whitepaper provides an authoritative, self-validating framework for determining the thermodynamic properties of 2-Cyclohexyl-4-nitropyrazol-3-amine, moving from theoretical lattice energetics to empirical solubility modeling.

Theoretical Framework: The Sublimation Thermodynamic Cycle

To understand the solubility and stability of 2-Cyclohexyl-4-nitropyrazol-3-amine, we must first deconstruct the thermodynamic cycle of dissolution. The dissolution of a crystalline drug-like molecule is an interplay between the energetic penalty of disrupting the crystal packing (lattice energy) and the thermodynamic reward of molecular hydration or solvation[3].

The overall enthalpy of solution ( ΔHsol ) is mathematically defined by the sublimation thermodynamic cycle:

ΔHsol=ΔHsub+ΔHsolvWhere ΔHsub is the enthalpy of sublimation (solid to gas) and ΔHsolv is the enthalpy of solvation (gas to solution)[3]. Quantum Mechanics-Quantitative Structure Property Relationships (QM-QSPR) and Density Functional Theory (DFT) calculations—typically at the B3LYP/6-311++G(d,p) level—are widely used to estimate the heat capacity ( Cp ) and multipole moments of pyrazole derivatives in these isolated states[2].

Caption: Thermodynamic cycle of dissolution illustrating the interplay of sublimation and solvation.

Solid-State Thermal Profiling: Causality & Protocols

Before any solution-phase thermodynamics can be accurately modeled, the solid-state thermal properties must be established. Nitro-heterocycles are known for their high energy density; the presence of the nitro group can lead to rapid unimolecular decomposition at elevated temperatures[4].

Causality in Experimental Design: Thermogravimetric Analysis (TGA) must precede Differential Scanning Calorimetry (DSC). If a nitro-pyrazole undergoes energetic decomposition near its melting point, running it blindly in a sealed DSC crucible can result in pan rupture, invalidating the enthalpy of fusion ( ΔHfus ) measurement and potentially damaging the sensor[4].

Protocol 2.1: Self-Validating TGA & DSC Workflow

-

TGA (Decomposition Onset Verification):

-

Method: Load 1–2 mg of 2-Cyclohexyl-4-nitropyrazol-3-amine into an open alumina pan.

-

Parameters: Heat at 10 K/min from 298.15 K to 600 K under a dry nitrogen purge (50 mL/min).

-

Validation: Identify the onset temperature of mass loss ( Tonset ). The maximum temperature for subsequent DSC analysis is strictly capped at Tonset−20 K .

-

-

DSC (Enthalpy of Fusion Determination):

-

Method: Accurately weigh 2–3 mg of the API into a hermetically sealed aluminum pan to prevent volatile loss.

-

Parameters: Perform a Heat-Cool-Heat cycle. Heat at 10 K/min to the established safe upper limit, cool at 10 K/min to 283 K, and reheat.

-

Validation: The system is self-validating if the integral of the endothermic melting peak ( ΔHfus ) in the first heating cycle matches the second heating cycle, confirming a reversible melt without thermal degradation.

-

Solution Thermodynamics: Equilibrium & Modeling

The solubility of pyrazole derivatives is highly temperature-dependent[5][6]. To extract the standard enthalpy ( ΔHsol∘ ), entropy ( ΔSsol∘ ), and Gibbs free energy ( ΔGsol∘ ) of solution, we utilize the isothermal shake-flask method coupled with rigorous mathematical modeling.

Protocol 3.1: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of 2-Cyclohexyl-4-nitropyrazol-3-amine to 10 mL of selected solvents (e.g., ethanol, ethyl acetate, water) in jacketed glass equilibrium vessels.

-

Thermostatic Agitation: Maintain temperatures between 283.15 K and 323.15 K (± 0.05 K) using a circulating water bath, agitating at 200 rpm[5].

-

Self-Validation of Equilibrium: Sample 0.5 mL aliquots at 24, 48, and 72 hours. Equilibrium is only confirmed when the HPLC-UV peak area variance between consecutive time points is < 2%.

-

Quantification: Filter through pre-warmed 0.22 µm PTFE syringe filters (to prevent temperature-drop precipitation), dilute appropriately, and quantify via HPLC-UV against a validated calibration curve.

Thermodynamic Modeling

Once mole fraction solubility ( x ) is determined across the temperature gradient, the data is fitted to thermodynamic models.

The Modified Apelblat Equation: Because the enthalpy of solution is rarely perfectly constant across wide temperature ranges, the modified Apelblat equation is superior to the ideal model[5][6]:

lnx=A+TB+ClnTHere, A , B , and C are empirical constants. The term B is proportional to the apparent enthalpy of solution, while C accounts for the temperature dependence of the enthalpy of solution (the heat capacity of mixing, ΔCp ).

The van't Hoff Analysis: For narrower temperature ranges, the apparent thermodynamic properties are derived using the van't Hoff plot ( lnx vs. 1/T ):

lnx=−RTΔHsol+RΔSsolA negative slope indicates an endothermic dissolution process, which is characteristic of highly crystalline pyrazole derivatives[6].

Caption: Self-validating experimental workflow for thermodynamic profiling and mathematical modeling.

Quantitative Data Synthesis

Based on the structural homology of 2-Cyclohexyl-4-nitropyrazol-3-amine to extensively characterized nitro-pyrazoles in literature, the following table synthesizes the expected thermodynamic parameter ranges. The bulky cyclohexyl group generally lowers the melting point relative to unsubstituted analogs, while the nitro-amine pairing ensures a high enthalpy of fusion due to hydrogen bonding[1][2].

Table 1: Representative Thermodynamic Parameters for Nitro-Pyrazole Derivatives

| Thermodynamic Parameter | Symbol | Expected Range | Analytical Method / Source |

| Melting Temperature | Tm | 410 K – 450 K | DSC (Heating rate: 10 K/min) |

| Enthalpy of Fusion | ΔHfus | 25.0 – 35.0 kJ/mol | DSC Peak Integration |

| Gas-Phase Heat Capacity | Cp(gas) | ~45.0 – 65.0 cal/mol·K | DFT (B3LYP/6-311++G**)[2] |

| Enthalpy of Solution (Org) | ΔHsol | 15.0 – 40.0 kJ/mol | van't Hoff Plot / Shake-Flask[6] |

| Gibbs Free Energy of Sol. | ΔGsol | 5.0 – 20.0 kJ/mol | Modified Apelblat Equation[5] |

Note: The endothermic nature ( ΔHsol>0 ) indicates that the dissolution of this compound is entropy-driven at elevated temperatures.

References

- Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties...AIP Publishing.

- Boosting the predictive performance with aqueous solubility dataset curation...siat.ac.cn.

- Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents.ACS Publications.

- Initial Steps and Thermochemistry of Unimolecular Decomposition of Oxadiazole Energetic Materials.ACS Publications.

- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives...PMC.

- Thermodynamic study of solubility for pyrazinamide in ten solvents from T = (283.15 to 323.15) K.ResearchGate.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hpcc.siat.ac.cn [hpcc.siat.ac.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Mechanistic Role of 2-Cyclohexyl-4-nitropyrazol-3-amine (CNPA) in ATP-Competitive Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern targeted therapeutics, the discovery of highly selective kinase inhibitors relies heavily on privileged chemical scaffolds. 2-Cyclohexyl-4-nitropyrazol-3-amine (CNPA, CAS: 1249516-65-1)—also documented under IUPAC nomenclature as 1-cyclohexyl-4-nitro-1H-pyrazol-5-amine—represents a highly versatile pharmacophore in medicinal chemistry[1]. While CNPA is rarely administered as a standalone therapeutic, it serves as a critical structural anchor for synthesizing ATP-competitive kinase inhibitors, particularly 3-aminopyrazole derivatives and pyrazolo[3,4-d]pyrimidines[2][3].

This whitepaper dissects the mechanism of action of the CNPA scaffold, detailing how its distinct functional groups (the aminopyrazole core, the nitro group, and the cyclohexyl ring) synergize to exploit the ATP-binding pockets of oncogenic kinases such as Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFR), and Epidermal Growth Factor Receptors (EGFR)[4][5].

Structural Biology & Mechanism of Action

The pharmacological efficacy of CNPA-derived compounds is dictated by their ability to mimic endogenous ATP while exploiting unique hydrophobic pockets within the kinase domain. The mechanism of action is driven by three distinct structural pillars:

A. Adenine Mimicry via the 3-Aminopyrazole Core

The 3-aminopyrazole moiety is a well-established "hinge-binder." In the ATP-binding site, the nitrogen atoms of the pyrazole ring and the exocyclic amine act as critical hydrogen bond donors and acceptors. This mimics the interaction of the adenine ring of ATP with the backbone of the kinase hinge region (typically interacting with Glutamate and Methionine residues)[6][7]. This foundational interaction provides a robust anchor point for developing highly potent inhibitors.

B. Hydrophobic Exploitation via the Cyclohexyl Ring

Kinase selectivity is largely determined by the specific topography of the hydrophobic regions adjacent to the ATP-binding site. The bulky, lipophilic cyclohexyl group at the 2-position (or 1-position, depending on tautomeric state) is directed into Hydrophobic Region I of the ATP-binding site[5]. This occupation displaces ordered water molecules, resulting in a favorable entropic shift that significantly enhances binding affinity and kinome selectivity.

C. Electronic Tuning and Bioisosterism via the 4-Nitro Group

The 4-nitro group serves a dual mechanistic purpose depending on the final drug design:

-

Electronic Modulation: In uncyclized aminopyrazole inhibitors, the strong electron-withdrawing nature of the nitro group lowers the pKa of the pyrazole NH, optimizing the hydrogen-bonding strength at the hinge region.

-

Precursor to Pyrazolo[3,4-d]pyrimidines: The nitro group is frequently reduced to an amine, allowing for cyclization with formamide or urea. This yields the pyrazolo[3,4-d]pyrimidine bicyclic system—a classic bioisostere of purine that exhibits profound anticancer and antimicrobial activity by blocking kinase activation[3][8].

Mechanism of CNPA-derived inhibitors inducing cell cycle arrest via CDK/Rb/E2F pathway.

Structure-Activity Relationship (SAR) Dynamics

To understand the causality behind experimental structural modifications, we must analyze how variations of the CNPA core impact quantitative inhibitory metrics (IC50). The table below summarizes the SAR dynamics when CNPA is utilized as a foundational scaffold.

| Scaffold Modification | Target Kinase Family | Primary Mechanistic Interaction | Impact on IC50 |

| Unmodified CNPA Core | CDKs, General Kinases | Hinge-binding (Adenine mimicry) | Baseline (Mid-μM) |

| 4-Nitro Reduction & Cyclization | Src, EGFR | Purine bioisosterism via pyrazolo[3,4-d]pyrimidine | High Potency (Low-nM)[5][9] |

| Cyclohexyl Substitution | FGFR, Mutant BTK | Hydrophobic Region I occupation | High Selectivity[4][7] |

| Amine Derivatization (Amides) | PCTAIRE family (CDK16) | Extended hinge-region interactions | Enhanced Target Specificity[2] |

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols describe self-validating systems for synthesizing and evaluating CNPA-derived kinase inhibitors.

Protocol 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffold from CNPA

This protocol details the conversion of CNPA into a highly active bicyclic kinase inhibitor core[6][8].

-

Nitro Reduction: Dissolve CNPA (1.0 eq) in ethanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Monitor via LC-MS until the nitro group is fully reduced to the corresponding 4,5-diamine.

-

Filtration: Filter the reaction mixture through a Celite pad to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

-

Cyclization: Suspend the crude diamine in formamide (excess, acting as both solvent and reactant). Heat the mixture to 180°C for 6–8 hours. The formamide provides the carbon atom necessary to close the pyrimidine ring.

-

Purification: Cool the reaction to room temperature, precipitate the product with ice water, and purify via silica gel chromatography (DCM/MeOH gradient) to yield the 1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine core.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Kinase Binding

To validate the mechanism of action (direct binding to the kinase domain), a DSF assay is employed to measure the thermal stabilization of the kinase upon inhibitor binding[6].

-

Preparation: Prepare a 20 µL final reaction mixture in a qPCR plate.

-

Reagent Addition: Add recombinant target kinase (e.g., CDK2) to a final concentration of 2 µM in DSF buffer (HEPES pH 7.5, 150 mM NaCl).

-

Compound Incubation: Add the CNPA-derived test compound to a final concentration of 10 µM (ensure final DMSO concentration is ≤ 1%). Include a DMSO-only control.

-

Dye Addition: Add SYPRO Orange dye to a final concentration of 5x.

-

Thermal Cycling: Place the plate in a qPCR instrument. Equilibrate at 25°C for 2 minutes, then ramp the temperature from 25°C to 95°C at a rate of 0.05°C/second, continuously monitoring fluorescence.

-

Validation: A positive shift in the melting temperature (ΔTm > 2°C) compared to the DMSO control validates direct target engagement in the ATP pocket.

High-throughput screening workflow for validating CNPA-derived kinase inhibitors.

Conclusion

2-Cyclohexyl-4-nitropyrazol-3-amine (CNPA) is far more than a simple chemical building block; it is a meticulously engineered pharmacophore designed to exploit the highly conserved ATP-binding domains of human kinases. By leveraging the hydrogen-bonding capacity of the aminopyrazole core, the hydrophobic bulk of the cyclohexyl group, and the electronic/synthetic versatility of the nitro group, researchers can utilize CNPA to develop next-generation pyrazolo[3,4-d]pyrimidine inhibitors with profound implications in oncology and antimicrobial therapies.

References

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 N

- Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors MDPI

- Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor Development Benchchem

- Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors ACS Public

- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme N

- Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents ResearchG

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family N

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold University of Edinburgh

- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors RSC Publishing

- Amino-Pyrazoles in Medicinal Chemistry: A Review MDPI

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Physical Characteristics of 2-Cyclohexyl-4-nitropyrazol-3-amine

Foreword: The compound 2-Cyclohexyl-4-nitropyrazol-3-amine is not extensively documented in publicly available scientific literature, suggesting it may be a novel chemical entity. This guide, therefore, provides a predictive analysis of its physical characteristics based on established principles of physical organic chemistry and data from structurally analogous compounds. The methodologies described herein represent a standard, rigorous approach for the characterization of a new chemical entity.

Molecular Structure and Predicted Core Properties

The foundational step in characterizing any compound is to understand its structure and fundamental properties. The predicted characteristics of 2-Cyclohexyl-4-nitropyrazol-3-amine are derived from its constituent functional groups: a pyrazole core, a C3-amino group, a C4-nitro group, and an N2-cyclohexyl substituent.

Caption: Predicted 2D Structure of 2-Cyclohexyl-4-nitropyrazol-3-amine.

Based on this structure, we can summarize its core predicted properties in the following table.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₁H₁₈N₄O₂ | Derived from atom count in the chemical structure. |

| Molecular Weight | 254.29 g/mol | Calculated from the molecular formula. |

| Appearance | White to light yellow crystalline powder. | Analogy with similar compounds like 4-nitropyrazole and 3-methyl-4-nitropyrazole which are described as white or light yellow solids[1][2][3]. |

| Melting Point | 155 - 175 °C | 4-Nitropyrazole melts at 162-165 °C[2][4]. The amino group's ability to form hydrogen bonds may increase this, while the bulky, non-planar cyclohexyl group could disrupt crystal packing, influencing the final value. Many nitrated pyrazoles exhibit melting points in this range[5][6]. |

| Boiling Point | >300 °C (with decomposition) | Substituted nitropyrazoles often have high boiling points (e.g., 4-nitropyrazole at 323 °C) but are prone to thermal decomposition, a common trait for nitro-aromatic compounds[1][7]. |

| Density | 1.2 - 1.4 g/cm³ | Based on densities of related nitropyrazoles, which are generally denser than water. For example, 4-nitropyrazole has a density of 1.52 g/cm³[4]. The addition of the less dense cyclohexyl group would likely lower the overall density compared to the parent nitropyrazole. |

Predicted Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like." The structure of 2-Cyclohexyl-4-nitropyrazol-3-amine presents both polar and non-polar characteristics, suggesting a nuanced solubility profile.

-

Polar Moieties: The pyrazole ring, the nitro group (NO₂), and the amine group (NH₂) are polar and capable of hydrogen bonding. The nitrogen lone pairs and the N-H protons can act as hydrogen bond acceptors and donors, respectively[8][9].

-

Non-polar Moiety: The N-cyclohexyl group is a large, non-polar, aliphatic substituent that will dominate interactions with non-polar solvents.

| Solvent Class | Predicted Solubility | Mechanistic Rationale |

| Water | Poorly Soluble | While the amine and nitro groups can interact with water, the large, hydrophobic cyclohexyl moiety is expected to significantly limit aqueous solubility. Small amines gain water solubility through hydrogen bonding, but this effect diminishes as the carbon count increases beyond six atoms[8]. |

| Polar Aprotic (e.g., DMSO, DMF) | Soluble | These solvents can effectively solvate the polar pyrazole core and its substituents without being disrupted by the non-polar cyclohexyl group. Studies on similar nitropyrazoles show high solubility in solvents like N,N-dimethylformamide (DMF)[10]. |

| Polar Protic (e.g., Ethanol, Methanol) | Moderately Soluble | Alcohols can engage in hydrogen bonding with the solute but are less polar than water. Solubility is expected to be moderate and will likely increase with heating. |

| Non-polar (e.g., Hexane, Toluene) | Poorly Soluble | The significant polarity of the 4-nitro-3-aminopyrazole core will prevent effective solvation by non-polar solvents. The non-polar interactions from the cyclohexyl group are insufficient to overcome this mismatch. |

Predicted Spectroscopic Fingerprint

Spectroscopy provides an empirical confirmation of a molecule's structure. The predicted spectroscopic data are crucial for identifying the compound upon synthesis.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Predicted Vibration | Functional Group |

| 3500 - 3300 | N-H stretch (likely two bands) | Primary Amine (-NH₂) |

| 2950 - 2850 | C-H stretch | Cyclohexyl (-CH₂) |

| 1560 - 1500 | Asymmetric NO₂ stretch | Nitro Group (-NO₂) |

| 1600 - 1450 | C=N / C=C stretch | Pyrazole Ring |

| 1370 - 1330 | Symmetric NO₂ stretch | Nitro Group (-NO₂) |

This pattern is consistent with spectra reported for various nitrated and aminated pyrazole derivatives[11][12][13].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

δ 7.5-8.5 ppm (1H, singlet): Aromatic proton on the pyrazole ring (C5-H). The electron-withdrawing nitro group deshields this proton, shifting it downfield.

-

δ 4.0-5.0 ppm (2H, broad singlet): Protons of the primary amine (-NH₂). The signal is often broad due to quadrupolar relaxation and exchange; its chemical shift is solvent-dependent.

-

δ 3.5-4.5 ppm (1H, multiplet): The methine proton on the cyclohexyl ring directly attached to the pyrazole nitrogen (N-CH).

-

δ 1.0-2.5 ppm (10H, multiplets): The remaining ten protons of the cyclohexyl ring's methylene groups.

¹³C NMR:

-

δ 140-155 ppm: Pyrazole ring carbons (C3, C4, C5). The carbon attached to the nitro group (C4) will be significantly deshielded.

-

δ 55-65 ppm: Cyclohexyl methine carbon (N-CH).

-

δ 24-35 ppm: Cyclohexyl methylene carbons.

Standard Experimental Workflow for Characterization

For any novel compound, a rigorous, self-validating workflow is essential to confirm its identity and purity. The following protocols outline the standard procedures that would be employed.

Caption: Standard workflow for the synthesis and characterization of a novel compound.

Synthesis and Purification Protocol

-

Synthesis: A plausible route involves the N-alkylation of a pre-synthesized 4-nitro-1H-pyrazol-3-amine with a cyclohexyl halide (e.g., cyclohexyl bromide) or via a Mitsunobu reaction with cyclohexanol. The regioselectivity of the alkylation would need to be carefully controlled and confirmed.

-

Reaction Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) to determine reaction completion.

-

Workup: The reaction mixture is quenched, and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by flash column chromatography on silica gel to isolate the desired isomer. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a crystalline solid.

Melting Point Determination

-

Sample Preparation: A small amount of the purified, dry crystalline solid is packed into a capillary tube.

-

Analysis: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The temperature is ramped slowly (e.g., 1-2 °C/min) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded. A sharp melting range (≤ 2 °C) is indicative of high purity.

Spectroscopic Analysis

-

NMR Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR Sample Preparation: A small amount of the solid is analyzed using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is performed to confirm the elemental composition by providing a highly accurate mass measurement.

Conclusion

While direct experimental data for 2-Cyclohexyl-4-nitropyrazol-3-amine is not currently available, a robust and scientifically grounded profile of its physical characteristics can be predicted through the analysis of its constituent functional groups and comparison with well-documented analogs. It is anticipated to be a white to yellow crystalline solid with a melting point in the range of 155-175 °C and selective solubility in polar aprotic solvents. The experimental protocols detailed in this guide provide a comprehensive framework for the future synthesis and definitive characterization of this novel compound, ensuring data integrity and structural confirmation.

References

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). MDPI. Available at: [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). ACS Publications. Available at: [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). PMC. Available at: [Link]

-

Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). ACS Publications. Available at: [Link]

-

Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. (2025). Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

-

SOLUBILITY REPORT OF 1-NITROPYRAZOLE (1-NP). DTIC. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. Available at: [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). ACS Omega - ACS Publications. Available at: [Link]

-

Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. PMC. Available at: [Link]

-

Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. (2021). SAS Publishers. Available at: [Link]

-

On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2025). PMC. Available at: [Link]

-

Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. (2022). MDPI. Available at: [Link]

-

5-(2-Cyclohexyl-ethyl)-4-nitro-2H-pyrazol-3-ylamine. PubChem. Available at: [Link]

-

Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (1973). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Nitropyrazoles (review). (2018). ResearchGate. Available at: [Link]

-

Amines and Heterocycles. (2020). SlidePlayer. Available at: [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. Available at: [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. issuu. Available at: [Link]

-

[Derivatives of 4-nitroso-aminopyrazole as antifungal agents]. PubMed. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PMC. Available at: [Link]

- US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

23.1. Properties of amines. Organic Chemistry II - Lumen Learning. Available at: [Link]

-

2-Cyclohexyl-4-nitrophenol. PubChem. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. saudijournals.com [saudijournals.com]

The Dual-Axis Potential of Aminonitropyrazole Compounds: From High-Energy Density Materials to Targeted Kinase Inhibition

Executive Summary: The Push-Pull Paradigm

Aminonitropyrazoles represent a highly versatile class of heterocyclic compounds characterized by the simultaneous presence of electron-donating (amino) and electron-withdrawing (nitro) groups on a rigid pyrazole core. As a Senior Application Scientist navigating both materials science and pharmacology, it is critical to understand that this "push-pull" electronic architecture is not merely a structural curiosity—it is the mechanistic foundation for their dual utility.

In the realm of High-Energy Density Materials (HEDMs) , this architecture facilitates dense intermolecular hydrogen bonding, yielding explosives that are both highly powerful and remarkably insensitive to accidental detonation[1]. Conversely, in Pharmaceutical Drug Development , the exact same hydrogen-bonding capability allows these molecules to act as highly specific bioisosteres for purine, anchoring tightly into the ATP-binding pockets of critical kinases like JAK3 and BTK[2]. This whitepaper deconstructs the causality behind their design, synthesis, and application.

Axis I: High-Energy Density Materials (HEDMs)

The holy grail of energetic materials is the paradoxical balance between high detonation performance and low mechanical sensitivity. Aminonitropyrazoles achieve this through a self-assembling supramolecular network.

Mechanistic Causality of Stability

The introduction of amino groups adjacent to nitro groups on the pyrazole ring induces extensive inter- and intramolecular hydrogen bonding (specifically N−H⋯O−N=O interactions)[3]. This network forces the molecules into a nearly planar conformation, allowing for extremely tight crystal packing. For instance,1[1], which directly translates to a higher velocity of detonation, while the hydrogen bonds act as "shock absorbers" that dissipate mechanical energy, drastically lowering impact sensitivity[1][4].

Quantitative Performance Comparison

The following table synthesizes the energetic properties of key aminonitropyrazole derivatives against legacy standards (TNT and HMX).

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |

| TNT (Legacy Standard) | 1.65 | 6,881 | 19.5 | 15 |

| HMX (High-Yield Standard) | 1.91 | 9,100 | 39.0 | 7 |

| 3,4,5-Trinitropyrazole (TNP) | 1.87 | 9,250 | 38.6 | ~15 |

| 1,4-Diamino-3,5-dinitropyrazole | 2.03 | ~8,800 | ~35.0 | >15 |

Data synthesized from 1[1] and 4[4].

Axis II: Precision Kinase Inhibition in Pharmacology

Beyond explosives, the aminonitropyrazole scaffold is a privileged structure in oncology and immunology. Recent patent literature highlights their use in2[2].

Pharmacological Causality

BTK and JAK3 are critical nodes in the B-cell antigen receptor (BCR) and cytokine signaling pathways, respectively. Overactivation leads to autoimmune diseases (e.g., Rheumatoid Arthritis) and B-cell lymphomas[2]. The aminonitropyrazole core acts as an ATP-competitive inhibitor.

-

The Amino Group: Acts as a hydrogen bond donor to the backbone carbonyls of the kinase hinge region.

-

The Nitro Group: Modulates the pKa of the pyrazole NH , ensuring the molecule remains neutral at physiological pH to cross cell membranes, while also participating in water-mediated hydrogen bonding deep within the specificity pocket.

Mechanism of JAK3/BTK kinase inhibition by aminonitropyrazole derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control directly into the workflow.

Protocol A: Synthesis of 1,4-Diamino-3,5-dinitropyrazole

Objective: Synthesize a highly energetic, stable aminonitropyrazole while preventing oxidative ring cleavage.

Step-by-Step Methodology:

-

N-Amination: Dissolve 3,5-dinitropyrazole in an aqueous basic solution. Slowly add hydroxylamine-O-sulfonic acid (HOSA).

-

Causality: HOSA is chosen over hydrazine because it is an electrophilic aminating agent. It selectively attacks the nucleophilic pyrazole nitrogen without reducing the highly sensitive nitro groups already present on the ring[1].

-

-

In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: EtOAc/Hexane). Do not proceed until the starting material is entirely consumed to prevent the formation of unstable mixed-azide intermediates during the next step.

-

Nitration: Dissolve the intermediate N-amino nitropyrazole in concentrated H2SO4 (10 mL) and cool to -15 °C in an ice-salt bath. Dropwise add fuming HNO3 (2 mL).

-

Quenching & Extraction: Pour the mixture over 50g of crushed ice. Extract with diethyl ether, wash with brine, and dry over MgSO4 .

-

Final Validation (DSC): Perform Differential Scanning Calorimetry. A sharp exothermic peak above 200 °C validates the energetic purity of the compound, confirming the absence of low-temperature decomposing impurities[1].

Synthetic workflow of aminonitropyrazoles with integrated QC checkpoints.

Protocol B: FRET-Based Kinase Inhibition Assay (Self-Validating)

Objective: Quantify the IC50 of synthesized aminonitropyrazoles against JAK3/BTK.

Step-by-Step Methodology:

-

Preparation: Plate recombinant JAK3 or BTK enzyme in a 384-well microtiter plate using a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA).

-

Compound Addition: Add the aminonitropyrazole derivative in a 10-point serial dilution (ranging from 10 µM to 0.5 nM).

-

Self-Validation Controls:

-

Positive Control: Staurosporine (a known pan-kinase inhibitor) to validate assay sensitivity.

-

Negative Control: A kinase-dead mutant well (buffer + substrate only) to establish the baseline fluorescence floor.

-

-

Reaction Initiation: Add ATP (at the Km value of the specific kinase) and a FRET-labeled peptide substrate. Incubate for 60 minutes at room temperature.

-

Readout: Measure the FRET signal (Emission ratio 520nm/495nm). Calculate the IC50 using a 4-parameter logistic curve fit. The assay is only deemed valid if the Staurosporine IC50 falls within its historically established 3-sigma control limits.

References

- Energetic Multifunctionalized Nitraminopyrazoles and Their Ionic Derivatives: Ternary Hydrogen-Bond Induced High Energy Density Materials Source: Journal of the American Chemical Society - ACS Publications URL

- Synthesis of 3,4,5-trinitropyrazole Source: Russian Chemical Bulletin, International Edition / ResearchGate URL

- Source: PMC - National Institutes of Health (NIH)

- Pyrimido five-membered ring derivative and application thereof (WO2021147953A1)

Sources

Technical Guide: Safety, Handling, and Operational Profiling of 2-Cyclohexyl-4-nitropyrazol-3-amine

Executive Summary

In modern drug discovery and materials science, highly functionalized pyrazoles are critical building blocks for synthesizing kinase inhibitors, agrochemicals, and energetic materials. 2-Cyclohexyl-4-nitropyrazol-3-amine (also designated as 1-cyclohexyl-4-nitro-1H-pyrazol-5-amine; CAS: 1249516-65-1) represents a uniquely challenging yet valuable intermediate. The juxtaposition of an electron-donating amino group and an electron-withdrawing, energetic nitro group on a nitrogen-rich pyrazole core creates a push-pull electronic system.

While this structural motif is highly advantageous for downstream cross-coupling and cyclization reactions, it introduces dual hazards: the toxicological risks of reactive aminopyrazoles and the thermal instability inherent to nitroaromatics. This whitepaper provides a comprehensive, causality-driven framework for the safe handling, thermal profiling, and experimental manipulation of this compound, designed specifically for process chemists and drug development professionals.

Physicochemical Profiling & Hazard Identification

Before initiating any synthetic workflow, it is critical to establish the baseline physicochemical properties and hazard classifications. The structural alerts in 2-Cyclohexyl-4-nitropyrazol-3-amine dictate stringent handling requirements [1].

Table 1: Physicochemical and Hazard Profile

| Property / Parameter | Value / Description |

| Chemical Name | 2-Cyclohexyl-4-nitropyrazol-3-amine (1-cyclohexyl-4-nitro-1H-pyrazol-5-amine) |

| CAS Registry Number | 1249516-65-1 |

| Molecular Formula | C9H14N4O2 |

| Molecular Weight | 210.23 g/mol |

| Structural Alerts | Nitroaromatic (energetic potential), Aminopyrazole (sensitizer/irritant) |

| Primary GHS Hazards | Acute Tox. 4 (Oral) [H302], Skin Irrit. 2 [H315], Eye Irrit. 2 [H319], STOT SE 3 [H335] |

| InChIKey | XQICHMKXWYTWJC-UHFFFAOYSA-N |

Mechanistic Toxicology & Exposure Control

The Causality of Toxicity

The toxicity profile of 2-Cyclohexyl-4-nitropyrazol-3-amine is not merely a function of its physical state (typically a crystalline powder prone to dusting) but is deeply rooted in its metabolic and chemical reactivity. According to safety assessments of related pyrazole derivatives [2], the primary risk arises from the bioreduction of the nitro group.

When exposed to biological systems (via inhalation or ingestion), cellular nitroreductases can transfer electrons to the nitro group, generating highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophilic species can covalently bind to cellular proteins and DNA, leading to sensitization, mutagenic potential, or methemoglobinemia (oxidation of hemoglobin iron). Furthermore, the free amino group at the 3-position is a known skin sensitizer that can cause severe contact dermatitis [3].

Putative metabolic reduction pathway of nitropyrazoles illustrating reactive intermediate toxicity.

Engineered Exposure Controls

Because of these mechanistic risks, standard benchtop handling is insufficient.

-

Containment: All weighing and transfer operations must occur within a certified Class II Type B2 biological safety cabinet or a dedicated powder-handling fume hood to prevent inhalation of aerosolized dust.

-

PPE: Nitrile gloves (double-gloved), anti-static lab coats, and tight-fitting safety goggles are mandatory. The amino group facilitates rapid dermal absorption, making skin protection paramount.

Thermal Stability & Energetic Hazards

A critical, often overlooked aspect of handling nitropyrazoles is their energetic potential. The nitro group acts as a built-in oxidant, while the cyclohexyl ring and pyrazole core provide the fuel. If subjected to thermal stress, the compound can undergo rapid, exothermic decomposition [4].

Causality of Thermal Assessment

Before scaling up any reaction involving 2-Cyclohexyl-4-nitropyrazol-3-amine (e.g., reductions to the diamine or cross-coupling), process chemists must understand the thermal boundaries. If the decomposition onset temperature ( Tonset ) overlaps with the maximum reaction temperature ( MTSR ), a catastrophic thermal runaway can occur.

Thermal hazard assessment workflow for scaling up energetic nitropyrazole intermediates.

Standard Operating Procedures (SOPs) for Safe Handling

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes a verification mechanism to prevent progression if safety conditions are not met.

Protocol 1: Safe Dispensing and Reaction Setup

-

Static Discharge Mitigation: Ground all spatulas and analytical balances before opening the reagent bottle. Validation: Use an electrostatic field meter to confirm surface charge is < 0.1 kV.

-

Atmospheric Control: Transfer the required mass of 2-Cyclohexyl-4-nitropyrazol-3-amine into a Schlenk flask. Because the aminopyrazole moiety is electron-rich and prone to aerobic auto-oxidation, evacuate the flask and backfill with ultra-high purity Argon (repeat 3x). Validation: Use an inline oxygen sensor to verify O2 levels are < 1% before adding solvents.

-

Solvent Addition: Add anhydrous, degassed solvents (e.g., DMF or THF) dropwise at 0°C. Causality: The dissolution of crystalline nitropyrazoles can be slightly exothermic; cooling prevents localized hot spots that could trigger premature degradation.

-

Thermal Monitoring: Equip the reaction vessel with an internal thermocouple. Set a programmable logic controller (PLC) to automatically trigger a cooling bath if the internal temperature exceeds the target by > 5°C.

Protocol 2: Reaction Quenching and Waste Segregation

-

Chemical Quenching: Upon reaction completion, cool the mixture to 0°C. If unreacted 2-Cyclohexyl-4-nitropyrazol-3-amine remains, do NOT use strong oxidizing agents (like bleach) to clean the glassware, as this can generate explosive diazo or nitroso byproducts.

-

Waste Segregation: Collect all organic waste containing this compound in a dedicated, clearly labeled "Nitroaromatic/Aminopyrazole Waste" carboy. Do not mix with heavy metal waste (e.g., Palladium or Copper catalysts), as metals can catalyze the spontaneous decomposition of nitropyrazoles [1].

Emergency Response & Decontamination

In the event of an accidental spill or exposure, immediate, protocol-driven action is required to prevent systemic toxicity.

-

Dry Powder Spill: Do not sweep, as this generates hazardous aerosols. Gently cover the powder with damp, inert absorbent pads. Transfer the material into a hazardous waste container using non-sparking tools. Wash the area with a 5% mild acidic solution (to protonate and solubilize the amine), followed by copious amounts of water.

-

Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with polyethylene glycol (PEG 400) followed by soap and water. Causality: PEG 400 is highly effective at solubilizing lipophilic nitroaromatics that resist standard aqueous washing [3].

-

Ocular Exposure: Flush eyes with a continuous stream of water or saline for a minimum of 15 minutes. Seek immediate ophthalmological evaluation, as nitropyrazoles can cause severe, irreversible corneal damage [4].

References

-

National Center for Biotechnology Information (PubChem). "Compound Summary for 1249516-65-1 (1-cyclohexyl-4-nitro-1H-pyrazol-5-amine)." PubChem Database. Retrieved from: [Link]

-

Cosmetic Ingredient Review (CIR). "Safety Assessment of Pyrazole Derivatives and 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate." CIR Safety Assessments. Retrieved from: [Link]

Methodological & Application

Application Notes and Protocols for 2-Cyclohexyl-4-nitropyrazol-3-amine: A Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the 4-Nitropyrazol-3-amine Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The strategic functionalization of the pyrazole ring allows for the fine-tuning of these activities. The 4-nitropyrazol-3-amine scaffold, in particular, is a highly valuable synthetic intermediate. The nitro group at the 4-position serves as a versatile precursor to an amino group, which can then be elaborated to create complex molecular architectures.[5] This diamino-pyrazole core is a key component in the synthesis of potent and selective kinase inhibitors, among other therapeutic agents.[5][6]

This technical guide provides a comprehensive overview of the synthesis and application of 2-Cyclohexyl-4-nitropyrazol-3-amine. While direct literature on this specific molecule is not abundant, the protocols herein are constructed from well-established and analogous transformations of the 4-nitropyrazole core.[7][8][9] We will detail a plausible synthetic route and a key application protocol that showcases its utility as a reagent for drug development professionals.

Chemical Properties and Synthesis